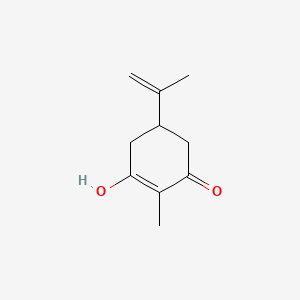

6-Hydroxycarvone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Hydroxycarvone is a monoterpene ketone derivative of carvone, a naturally occurring compound found in essential oils of various plants such as spearmint and caraway

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxycarvone can be achieved through several methods. One common approach involves the hydroxylation of carvone. For instance, the hydroxylation of R-(−)-carvone and 7,8-epoxycarvone can be performed using lead tetraacetate, which results in the formation of 6-hydroxy derivatives . Another method involves the use of limonene-6-hydroxylase, an enzyme that catalyzes the hydroxylation of limonene to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the chemical synthesis of carvone derivatives followed by selective hydroxylation. The process may include the use of various catalysts and reagents to ensure high yield and purity of the final product. The optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Hydroxycarvone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, the oxidative decyclization of this compound derivatives using lead tetraacetate results in ring cleavage . Additionally, the compound can participate in epoxidation reactions, where it reacts with m-chloroperbenzoic acid to form epoxides .

Common Reagents and Conditions:

Oxidation: Lead tetraacetate is commonly used for oxidative reactions involving this compound.

Reduction: Reducing agents such as sodium borohydride can be employed to reduce the ketone group in this compound.

Substitution: Various nucleophiles can be used to substitute the hydroxyl group, depending on the desired product.

Major Products Formed:

Applications De Recherche Scientifique

6-Hydroxycarvone has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a precursor for the synthesis of various derivatives with potential bioactive properties. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology: In biological research, this compound and its derivatives have been studied for their anti-inflammatory and antimicrobial activities. These compounds have shown potential in modulating biological pathways and inhibiting the growth of certain microorganisms .

Medicine: In medicine, this compound derivatives are being investigated for their potential therapeutic effects. For example, some derivatives have demonstrated anti-inflammatory properties, making them candidates for the development of new anti-inflammatory drugs .

Industry: In the industrial sector, this compound is used in the production of flavors and fragrances. Its pleasant aroma and flavor profile make it a valuable ingredient in the formulation of various consumer products .

Mécanisme D'action

The mechanism of action of 6-Hydroxycarvone involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of nitric oxide production and the modulation of pro-inflammatory cytokines . The compound’s ability to interact with enzymes and receptors in biological systems underlies its diverse biological activities.

Comparaison Avec Des Composés Similaires

6-Hydroxycarvone can be compared with other similar compounds such as carvone, carvotanacetone, and 3β-hydroxycarvone.

Carvone: Unlike this compound, carvone lacks the hydroxyl group at the sixth position, which affects its reactivity and biological activity .

Carvotanacetone: This compound is another monoterpene ketone with a different substitution pattern, leading to distinct chemical and biological properties .

3β-Hydroxycarvone:

The unique structural features of this compound, particularly the hydroxyl group at the sixth position, contribute to its distinct chemical behavior and wide range of applications.

Activité Biologique

6-Hydroxycarvone, a derivative of carvone, exhibits significant biological activities that have garnered attention in various fields, including pharmacology, biochemistry, and environmental science. This article explores the compound's biological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group at the sixth carbon of the carvone molecule. Its chemical structure can be represented as follows:

- Chemical Formula : C₁₀H₁₂O₂

- IUPAC Name : (2E)-5-(1-hydroxy-1-methylethyl)-2-methyl-3-oxocyclohex-2-en-1-one

This structural modification significantly influences its reactivity and biological activity compared to its parent compound, carvone.

Antioxidant Properties

Research indicates that this compound possesses potent antioxidant properties. It has been shown to scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases. A study evaluated the compound's ability to inhibit reactive oxygen species (ROS) generation, demonstrating a significant reduction in oxidative damage in cellular models .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by modulating pro-inflammatory cytokines. In vitro studies have shown that it can inhibit the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses . This suggests its potential application in treating inflammatory diseases.

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against various pathogens. A study assessed its efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus, revealing significant inhibitory effects at certain concentrations. The minimum inhibitory concentration (MIC) values were determined to be promising for potential therapeutic uses .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including biocatalytic processes and traditional organic synthesis. Notably, biotransformation techniques using specific enzymes have been reported to yield high diastereoselectivity and efficiency .

| Method | Yield (%) | Diastereoselectivity | Reference |

|---|---|---|---|

| Biocatalytic reduction using PETNR | 66-80% | High | |

| Traditional organic synthesis | Varies | Moderate |

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant capacity of this compound involved evaluating its effectiveness in reducing oxidative stress markers in PC12 cells. The results indicated a dose-dependent reduction in ROS levels, with an optimal concentration yielding a significant protective effect against H₂O₂-induced apoptosis .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested for its antimicrobial properties against foodborne pathogens. The results highlighted its potential as a natural preservative due to its ability to inhibit growth at low concentrations, suggesting applications in food safety and preservation .

Propriétés

Numéro CAS |

51200-86-3 |

|---|---|

Formule moléculaire |

C10H14O2 |

Poids moléculaire |

166.22 g/mol |

Nom IUPAC |

3-hydroxy-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one |

InChI |

InChI=1S/C10H14O2/c1-6(2)8-4-9(11)7(3)10(12)5-8/h8,11H,1,4-5H2,2-3H3 |

Clé InChI |

XPEAPCMHDFIXFL-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(CC(CC1=O)C(=C)C)O |

Description physique |

Solid/cool mint-like aroma |

Solubilité |

Slightly soluble Soluble (in ethanol) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.